N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrazolyl group, and a hexahydroquinazolinyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The process may involve reactions such as nucleophilic substitution, cyclization, and condensation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like acetonitrile, methanol, and toluene. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-14-11-15(2)28(26-14)23-25-18-8-6-5-7-17(18)22(30)27(23)13-21(29)24-16-9-10-19(31-3)20(12-16)32-4/h9-12H,5-8,13H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWKECOJAWNCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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